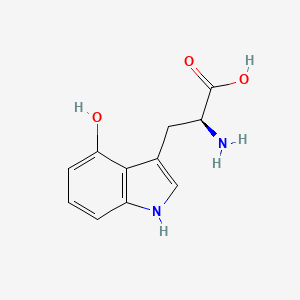

4-Hydroxy-l-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937077 | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0, 25242-90-4 | |

| Record name | 4-Hydroxy-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of 4-Hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 4-Hydroxy-L-tryptophan, a non-proteinogenic amino acid and a key intermediate in the biosynthesis of various secondary metabolites. This document details experimental protocols for its synthesis and purification, presents quantitative data in a structured format, and includes visualizations of relevant biochemical pathways.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a hydroxyl group at the fourth position of the indole (B1671886) ring.[1] While its isomer, 5-hydroxytryptophan (B29612) (5-HTP), is widely recognized as the direct precursor to the neurotransmitter serotonin, this compound plays a distinct and significant role in the biosynthesis of natural products, most notably as a precursor to psilocybin in psychoactive mushrooms.[2] Its unique biochemical position makes it a molecule of considerable interest for researchers in natural product chemistry, synthetic biology, and pharmacology.

Discovery and Natural Occurrence

The definitive first discovery and isolation of this compound are not extensively documented in singular, readily available scientific literature. Its identification is intrinsically linked with the study of the biosynthesis of psilocybin in mushrooms of the genus Psilocybe. The elucidation of the psilocybin biosynthetic pathway in the early 21st century identified this compound as a key intermediate, indicating its natural occurrence in these fungi.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | [3] |

| CAS Number | 25242-90-4 | [3] |

| Appearance | Off-white solid (predicted) | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data for this compound (Predicted/Inferred)

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts based on L-tryptophan and 5-hydroxy-L-tryptophan: δ 10.8 (s, 1H, indole-NH), 7.0-7.2 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.5-3.7 (m, 1H, α-CH), 3.0-3.3 (m, 2H, β-CH₂). | [4][5] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts based on L-tryptophan and 5-hydroxy-L-tryptophan: δ 174 (C=O), 154 (C-OH), 137, 128, 124, 110, 108, 105, 102 (Ar-C), 56 (α-C), 28 (β-C). | [6] |

| Mass Spectrometry (EI) | Predicted m/z: 220 (M+), 130 (loss of amino acid side chain). | [7] |

| IR (KBr) | Predicted characteristic peaks (cm⁻¹): 3400-3200 (O-H, N-H stretching), 3000-2800 (C-H stretching), 1650-1550 (C=O stretching, N-H bending), 1450-1300 (aromatic C=C stretching). | [8][9][10] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from L-tryptophan using a tryptophan hydroxylase.

Materials:

-

L-tryptophan

-

Tryptophan hydroxylase (TPH)

-

Tetrahydrobiopterin (BH₄)

-

Catalase

-

Dithiothreitol (B142953) (DTT)

-

Phosphate (B84403) buffer (pH 7.4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of L-tryptophan in phosphate buffer.

-

Cofactor and Enzyme Addition: Add tetrahydrobiopterin, catalase, and dithiothreitol to the reaction mixture.

-

Initiation: Initiate the reaction by adding tryptophan hydroxylase.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified duration (e.g., 1-4 hours).

-

Termination: Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.

-

Purification:

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Adjust the pH of the supernatant to the isoelectric point of this compound to facilitate precipitation.

-

Collect the precipitate by centrifugation.

-

Further purify the product using reversed-phase HPLC.

-

-

Analysis: Confirm the identity and purity of the product using NMR and mass spectrometry.

Table 3: Quantitative Parameters for Enzymatic Synthesis

| Parameter | Value |

| Starting Material | L-tryptophan |

| Enzyme | Tryptophan Hydroxylase (TPH) |

| Yield | Variable, dependent on enzyme activity and reaction conditions |

| Purity | >95% after HPLC purification |

Chemical Synthesis of this compound

This protocol outlines a general chemical synthesis approach.

Materials:

-

L-tryptophan

-

Protecting group reagents (e.g., Boc anhydride)

-

Hydroxylating agent (e.g., a peroxy acid)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Solvents (e.g., dichloromethane, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection: Protect the amino and carboxyl groups of L-tryptophan.

-

Hydroxylation: Introduce the hydroxyl group at the 4-position of the indole ring using a suitable hydroxylating agent. This step may result in a mixture of isomers.

-

Deprotection: Remove the protecting groups from the amino and carboxyl functions.

-

Purification: Purify the crude product by silica gel column chromatography followed by recrystallization or preparative HPLC to isolate the 4-hydroxy isomer.

-

Analysis: Characterize the final product using spectroscopic methods.

Signaling and Metabolic Pathways

The most well-characterized pathway involving this compound is its role as an intermediate in the biosynthesis of psilocybin in Psilocybe mushrooms.

Caption: Biosynthetic pathway of psilocybin from L-tryptophan.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a valuable molecule with a key role in natural product biosynthesis. While its initial discovery is not prominently documented, modern analytical and synthetic techniques have enabled its study and production. The protocols and data presented in this guide provide a solid foundation for researchers working with this compound, from its synthesis and purification to its application in various scientific disciplines. Further research into its potential alternative biological roles and the optimization of its production will continue to be areas of significant interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H12N2O3 | CID 85479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tryptophan(73-22-3) 13C NMR spectrum [chemicalbook.com]

- 7. Tryptophan [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-5-Hydroxytryptophan(4350-09-8) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 4-Hydroxy-L-tryptophan in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid that serves as a critical, yet often unquantified, intermediate in the biosynthesis of psilocybin, a psychoactive compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in fungi, with a primary focus on species of the genus Psilocybe. While its presence is confirmed through the elucidation of the psilocybin biosynthetic pathway, quantitative data on its concentration in fungal matrices remains notably scarce in the scientific literature. This document details the known biosynthetic pathways involving this compound, presents generalized experimental protocols for its extraction and analysis based on established methods for related indole (B1671886) alkaloids, and highlights the current gaps in research.

Introduction

The fungal kingdom is a prolific source of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the indole alkaloids derived from the amino acid L-tryptophan have garnered considerable attention, particularly the psychoactive compounds found in mushrooms of the genus Psilocybe. The renewed interest in psilocybin for its potential therapeutic applications in treating depression, anxiety, and other psychiatric disorders has intensified research into its biosynthesis.[1] Central to this pathway is the intermediate, this compound. Understanding its natural occurrence, concentration, and metabolic flux is crucial for optimizing the biotechnological production of psilocybin and for the discovery of novel related compounds.

Natural Occurrence in Fungi

The most significant and well-documented natural occurrence of this compound is within fungi that produce psilocybin. Its presence is inferred as a key intermediate in the metabolic pathway leading to this psychoactive compound.[1]

Fungal species in which the psilocybin biosynthesis pathway, and by extension the presence of this compound, has been identified include:

While the presence of this compound in these species is a cornerstone of the elucidated biosynthetic pathway, quantitative data regarding its endogenous concentrations are conspicuously absent from the current body of scientific literature. Analytical studies have predominantly focused on the quantification of the end products, psilocybin and its dephosphorylated active form, psilocin.

Biosynthesis of Psilocybin via this compound

The biosynthesis of psilocybin from L-tryptophan in Psilocybe species is a multi-enzyme cascade. Two primary pathways have been proposed, both of which can involve this compound or its downstream product, 4-hydroxytryptamine (B1209533). The pathway directly involving this compound is a critical route for the formation of the psilocybin scaffold.

The key enzymatic steps are as follows:

-

Hydroxylation of L-tryptophan: The initial step in one proposed pathway is the hydroxylation of L-tryptophan at the 4-position of the indole ring to form this compound. This reaction is catalyzed by a monooxygenase.

-

Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) then removes the carboxyl group from this compound to yield 4-hydroxytryptamine (psilocin).

-

Phosphorylation: A specific kinase, PsiK, catalyzes the phosphorylation of the 4-hydroxyl group of 4-hydroxytryptamine, utilizing ATP as a phosphate (B84403) donor, to produce norbaeocystin.

-

N-methylation: Finally, the methyltransferase PsiM sequentially adds two methyl groups to the primary amine of norbaeocystin, first forming baeocystin (B1212335) and then psilocybin.

An alternative and more predominantly accepted pathway suggests that L-tryptophan is first decarboxylated by PsiD to tryptamine (B22526). Tryptamine is then hydroxylated by the cytochrome P450 monooxygenase PsiH to form 4-hydroxytryptamine, which then proceeds through the phosphorylation and methylation steps as described above.

Caption: Proposed biosynthetic pathways of psilocybin from L-tryptophan.

Quantitative Data

As of the compilation of this guide, there is a significant lack of published quantitative data on the natural concentrations of this compound in any fungal species. Research has consistently focused on the quantification of the final, stable, and psychoactive products, psilocybin and psilocin. The transient nature of this compound as a metabolic intermediate likely contributes to its low endogenous concentrations, making its detection and quantification challenging without highly sensitive and targeted analytical methods.

Table 1: Quantitative Data on this compound in Fungi

| Fungal Species | Sample Type | Concentration of this compound | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following sections outline a generalized experimental workflow for the extraction and quantification of this compound from fungal material. This protocol is a composite based on standard methods for the analysis of related indole alkaloids and may require optimization for specific fungal matrices and analytical instrumentation.

Extraction of Indole Alkaloids from Fungal Material

This protocol describes a solid-liquid extraction method suitable for obtaining a crude extract containing this compound and other tryptophan derivatives.

Objective: To extract indole alkaloids, including this compound, from dried fungal biomass.

Materials:

-

Dried and powdered fungal material (e.g., Psilocybe cubensis fruiting bodies)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Formic acid (optional, for acidification)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

Autosampler vials

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of finely powdered, dried fungal material into a centrifuge tube.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol in deionized water. Acidification with 0.1% formic acid can improve the stability of some indole alkaloids.

-

Extraction: Add 10 mL of the extraction solvent to the centrifuge tube containing the fungal powder.

-

Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in a fresh aliquot of the extraction solvent and the extraction process (steps 3-6) repeated. The supernatants can then be combined.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Storage: Store the extract at -20°C until analysis to minimize degradation.

Caption: General workflow for the extraction of indole alkaloids from fungal material.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the separation and quantification of this compound. The use of a mass spectrometer (LC-MS) for detection is highly recommended for increased sensitivity and specificity.

Objective: To separate and quantify this compound in the fungal extract using reverse-phase HPLC.

Instrumentation and Reagents:

-

HPLC system with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

Chromatographic Conditions (Example):

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength (DAD): 220 nm and 280 nm

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

Quantification Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Standard Analysis: Inject each standard solution into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared fungal extract.

-

Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum (and mass spectrum if using LC-MS) with that of the analytical standard.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Directions

This compound is a fundamentally important but understudied intermediate in the biosynthesis of psilocybin in fungi. While its existence is confirmed through the elucidation of the metabolic pathway, a significant knowledge gap exists regarding its natural abundance. The lack of quantitative data hinders a complete understanding of the metabolic flux and regulation of psilocybin production.

Future research should prioritize the development and application of sensitive and validated analytical methods, such as LC-MS/MS, to accurately quantify this compound in various Psilocybe species and other related fungi. Such data would be invaluable for researchers in mycology, natural product chemistry, and biotechnology, aiding in the selection of high-yielding strains and the optimization of fermentation conditions for the production of psilocybin and potentially novel tryptamine derivatives for therapeutic use. Furthermore, a deeper understanding of the regulation of the enzymes involved in the turnover of this compound will be crucial for metabolic engineering efforts.

References

The Unveiling of a Psychedelic Precursor: A Technical Guide to the Biosynthesis of 4-Hydroxy-L-tryptophan in Psilocybe Mushrooms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of 4-hydroxy-L-tryptophan, a pivotal precursor to the psychoactive compound psilocybin in Psilocybe mushrooms. While the direct enzymatic hydroxylation of L-tryptophan to this compound in Psilocybe is a subject of ongoing research, this document details the established and proposed enzymatic steps, provides comprehensive experimental protocols for the characterization of the key enzymes involved, and presents quantitative data to facilitate further investigation and potential biotechnological applications.

Core Concepts in Psilocybin Biosynthesis

The biosynthesis of psilocybin from the essential amino acid L-tryptophan is a multi-step enzymatic cascade.[1] Central to this pathway is the formation of the 4-hydroxylated indole (B1671886) ring, a structural hallmark of psilocybin and its active metabolite, psilocin. Two primary routes have been proposed for the formation of 4-hydroxytryptamine (B1209533), the immediate precursor to psilocybin biosynthesis's later stages, with one route directly involving this compound.

The key enzymes encoded by the psi gene cluster in Psilocybe cubensis and other species are:

-

PsiD: An L-tryptophan decarboxylase that removes the carboxyl group from L-tryptophan or its hydroxylated analog.[1][2]

-

PsiH: A cytochrome P450 monooxygenase responsible for the hydroxylation of the indole ring.[3][4]

-

PsiK: A kinase that catalyzes the phosphorylation of the 4-hydroxyl group.

-

PsiM: A methyltransferase that performs iterative N-methylation of the amino group.[5]

The Biosynthetic Crossroads: Two Proposed Pathways

Current scientific understanding points to two possible pathways for the formation of 4-hydroxytryptamine, the substrate for PsiK.

Pathway 1: The Tryptamine (B22526) Hydroxylation Route

The more extensively documented pathway begins with the decarboxylation of L-tryptophan.

-

Decarboxylation: The enzyme PsiD catalyzes the removal of the carboxyl group from L-tryptophan to produce tryptamine.[2]

-

Hydroxylation: The cytochrome P450 enzyme, PsiH, then hydroxylates tryptamine at the 4-position of the indole ring to yield 4-hydroxytryptamine (psilocin).[3][4]

Pathway 2: The this compound Decarboxylation Route

An alternative pathway proposes the initial hydroxylation of L-tryptophan.

-

Hydroxylation of L-tryptophan (Hypothesized): An enzyme, potentially a tryptophan hydroxylase or the promiscuous activity of an existing enzyme, hydroxylates L-tryptophan to form this compound. While not definitively characterized in Psilocybe, this step is a key point of investigation.

-

Decarboxylation of this compound: The decarboxylase PsiD has been shown to accept this compound as a substrate, directly converting it to 4-hydroxytryptamine.[1][4]

The subsequent steps of phosphorylation by PsiK and N,N-dimethylation by PsiM proceed from 4-hydroxytryptamine to ultimately form psilocybin.

Quantitative Data on Key Biosynthetic Enzymes

Precise quantitative data is essential for understanding the efficiency and kinetics of the biosynthetic pathway. The following table summarizes the available kinetic parameters for the key enzymes in psilocybin biosynthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Organism |

| PsiM | Norbaeocystin (B1244615) | 575 | N/A | N/A | Psilocybe cubensis[5] |

| PsiM | Baeocystin (B1212335) | 492 | N/A | N/A | Psilocybe cubensis[5] |

| IpsM1 | 4-Hydroxytryptamine | 101.0 | 0.08 | 830 | Inocybe corydalina[6] |

| IpsM1 | N-Methyl-4-hydroxytryptamine | 138.2 | 0.19 | 1400 | Inocybe corydalina[6] |

| IpsM2 | 4-Hydroxytryptamine | 64.5 | 0.11 | 1720 | Inocybe corydalina[6] |

| IpsM2 | N-Methyl-4-hydroxytryptamine | 433.2 | 0.08 | 185 | Inocybe corydalina[6] |

N/A: Data not available in the cited literature.

Visualizing the Biosynthetic Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathways of 4-Hydroxytryptamine

Caption: Two proposed pathways for the biosynthesis of 4-hydroxytryptamine.

Diagram 2: Experimental Workflow for In Vitro Reconstitution of Psilocybin Biosynthesis

Caption: General workflow for producing and assaying biosynthetic enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes involved in the biosynthesis of this compound and its downstream products.

Heterologous Expression and Purification of PsiD, PsiK, and PsiM in E. coli

This protocol describes a general method for producing His-tagged versions of the soluble enzymes PsiD, PsiK, and PsiM.

a. Gene Synthesis and Cloning:

-

Synthesize the codon-optimized genes for psiD, psiK, and psiM from Psilocybe cubensis.

-

Clone the synthesized genes into a suitable E. coli expression vector containing an N-terminal hexahistidine (His6) tag (e.g., pET-28a(+)).

b. Protein Expression:

-

Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

c. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Heterologous Expression and Microsome Preparation for PsiH

As a cytochrome P450, PsiH is a membrane-bound protein and requires a specific protocol for its functional expression and assay.

a. Co-expression with a Cytochrome P450 Reductase (CPR):

-

Synthesize codon-optimized genes for psiH and a compatible CPR (e.g., from P. cubensis).

-

Clone psiH and the CPR gene into a suitable co-expression vector or two separate compatible vectors.

-

Follow the transformation and protein expression steps as described for the soluble enzymes, with the potential addition of a heme precursor (e.g., δ-aminolevulinic acid) to the culture medium to enhance P450 expression.

b. Microsome Preparation:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4, containing 20% glycerol (B35011) and 1 mM DTT).

-

Lyse the cells using a French press or high-pressure homogenizer.

-

Perform a low-speed centrifugation to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Wash the microsomal pellet with buffer and resuspend it in a minimal volume of storage buffer.

-

Determine the protein concentration and store the microsomes at -80°C.

In Vitro Enzyme Activity Assays

a. PsiD (L-tryptophan Decarboxylase) Assay:

-

Reaction Mixture: 50 mM buffer (e.g., phosphate buffer, pH 7.5), 1-5 mM L-tryptophan or this compound, and a suitable amount of purified PsiD.

-

Procedure:

-

Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme.

-

Incubate for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol (B129727) or acetonitrile).

-

Analyze the formation of tryptamine or 4-hydroxytryptamine by LC-MS/MS.[3][7][8][9]

-

b. PsiH (Tryptamine 4-hydroxylase) Assay:

-

Reaction Mixture: 50 mM buffer (e.g., phosphate buffer, pH 7.4), 1-2 mM tryptamine, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the microsomal fraction containing PsiH and CPR.

-

Procedure:

-

Pre-incubate the reaction mixture (without tryptamine) for a few minutes at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding tryptamine.

-

Incubate for a specific time period with shaking.

-

Stop the reaction with a quenching solvent.

-

Analyze the formation of 4-hydroxytryptamine by LC-MS/MS.[3][7][8][9]

-

c. PsiK (4-hydroxytryptamine Kinase) Assay:

-

Reaction Mixture: 50 mM buffer (e.g., Tris-HCl, pH 7.5), 1-2 mM 4-hydroxytryptamine, 2-5 mM ATP, 5-10 mM MgCl2, and purified PsiK.

-

Procedure:

-

Follow the general procedure for the PsiD assay.

-

Analyze the formation of norbaeocystin (4-phosphoryloxy-tryptamine) by LC-MS/MS.

-

d. PsiM (N-methyltransferase) Assay:

-

Reaction Mixture: 50 mM buffer (e.g., Tris-HCl, pH 8.0), 0.5-1 mM norbaeocystin or baeocystin, 1-2 mM S-adenosylmethionine (SAM), and purified PsiM.

-

Procedure:

-

Follow the general procedure for the PsiD assay.

-

Analyze the formation of baeocystin and psilocybin by LC-MS/MS.

-

Conclusion

The biosynthesis of this compound and its subsequent conversion to psilocybin in Psilocybe mushrooms is a fascinating area of natural product chemistry. While the direct hydroxylation of L-tryptophan remains an area for further elucidation, the characterization of the core biosynthetic enzymes provides a solid foundation for both fundamental research and the development of biotechnological production platforms for this promising psychedelic compound. The detailed protocols and data presented in this guide are intended to empower researchers to further unravel the intricacies of this remarkable metabolic pathway.

References

- 1. courses.washington.edu [courses.washington.edu]

- 2. researchgate.net [researchgate.net]

- 3. sciex.com [sciex.com]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]

- 8. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]

- 9. sciex.com [sciex.com]

The Pivotal Role of 4-Hydroxy-L-tryptophan in Secondary Metabolite Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-L-tryptophan (4-HTP), a non-proteinogenic amino acid, serves as a critical precursor in a variety of secondary metabolite pathways across fungi, plants, and bacteria. While structurally similar to the well-known 5-hydroxy-L-tryptophan (5-HTP), the precursor to serotonin, 4-HTP channels L-tryptophan into distinct and significant biosynthetic routes, leading to compounds with diverse biological activities. This technical guide provides an in-depth exploration of the biosynthesis of 4-HTP and its central role in the production of notable secondary metabolites, including the psychoactive compound psilocybin and plant defense molecules. We present a comprehensive overview of the enzymatic machinery, quantitative data on pathway kinetics, detailed experimental protocols for analysis, and visualizations of the key metabolic and experimental workflows.

Introduction

Secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play crucial roles in environmental interactions, defense mechanisms, and as signaling molecules. L-tryptophan, an essential amino acid, is a key building block for a multitude of these specialized compounds.[1] The hydroxylation of L-tryptophan at the C4 position of the indole (B1671886) ring to form this compound is a pivotal enzymatic step that directs this primary metabolite into unique biosynthetic pathways.[2] This guide focuses on the significant role of 4-HTP as a metabolic intermediate, providing researchers and drug development professionals with a detailed understanding of its biochemistry and the pathways it governs.

Biosynthesis of this compound

The initial and rate-limiting step in the formation of 4-HTP is the hydroxylation of L-tryptophan. This reaction is catalyzed by a class of enzymes known as tryptophan hydroxylases (TPHs), specifically tryptophan-4-hydroxylases. These enzymes are non-heme iron-dependent monooxygenases that utilize a tetrahydropterin (B86495) cofactor.[3]

The overall reaction is as follows:

L-tryptophan + O₂ + Tetrahydrobiopterin → this compound + H₂O + Dihydrobiopterin

Key Enzymes: Tryptophan-4-Hydroxylases

The characterization of tryptophan-4-hydroxylases is crucial for understanding and manipulating the production of 4-HTP and its downstream metabolites. These enzymes exhibit varying substrate specificities and kinetic properties across different organisms.

Secondary Metabolite Pathways Involving this compound

Fungal Pathways: The Biosynthesis of Psilocybin

The most well-characterized secondary metabolite pathway involving 4-HTP is the biosynthesis of psilocybin in fungi of the genus Psilocybe.[2] This pathway consists of a series of enzymatic reactions that convert 4-HTP into the psychoactive compound psilocybin.

The key enzymes in the psilocybin biosynthetic pathway are:

-

PsiD: A decarboxylase that converts 4-HTP to 4-hydroxytryptamine (B1209533) (psilocin).

-

PsiK: A kinase that phosphorylates 4-hydroxytryptamine to produce norbaeocystin (B1244615).

-

PsiM: A methyltransferase that catalyzes the sequential N-methylation of norbaeocystin to baeocystin (B1212335) and finally to psilocybin.

Plant Pathways: Defense Compounds in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, 4-HTP is a precursor to the synthesis of defense compounds, notably 4-hydroxyindole-3-carbonyl nitrile (4OH-ICN).[4] This pathway is part of the plant's response to pathogens and involves a series of enzymatic modifications of the indole ring. The biosynthesis of 4OH-ICN from L-tryptophan proceeds through indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). While the direct hydroxylation of a downstream intermediate of L-tryptophan is likely, the precise enzyme responsible for the 4-hydroxylation step is still under investigation.

Quantitative Data

The efficiency and kinetics of the enzymes involved in 4-HTP-dependent pathways are critical for understanding their biological function and for applications in synthetic biology.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Tryptophan Hydroxylase 1 (TPH1) | Homo sapiens | L-Tryptophan | 50 - 100 | 1 - 2 | [3] |

| PsiD | Psilocybe cubensis | This compound | Not Reported | Not Reported | [2] |

| PsiK | Psilocybe cubensis | 4-Hydroxytryptamine | 67 | Not Reported | [2] |

| PsiM | Psilocybe cubensis | Norbaeocystin | 575 | 0.0018 | [2] |

Experimental Protocols

Extraction and Purification of this compound

Objective: To extract and purify 4-HTP from biological matrices (e.g., fungal mycelia, plant tissue).

Materials:

-

Lyophilized biological material

-

Methanol or Ethanol (80%)

-

Perchloric acid (0.1 M)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Homogenize the lyophilized biological material in 80% methanol.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and acidify with 0.1 M perchloric acid to precipitate proteins.

-

Centrifuge to remove precipitated proteins.

-

Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.

-

Elute the polar fraction containing 4-HTP with an appropriate solvent.

-

Further purify the eluted fraction using preparative HPLC.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of 4-HTP in a purified sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

Protocol:

-

Prepare a standard curve using known concentrations of 4-HTP.

-

Set the injection volume to 10-20 µL.

-

Run a gradient elution from 5% to 95% Solvent B over 20 minutes.

-

Set the UV detector to monitor absorbance at 220 nm and 280 nm.

-

Quantify the 4-HTP peak area in the sample by comparing it to the standard curve.

Enzyme Assay for Tryptophan-4-hydroxylase

Objective: To determine the enzymatic activity of tryptophan-4-hydroxylase.

Method: A continuous fluorometric assay can be used, based on the increase in fluorescence upon hydroxylation of tryptophan.[5]

Reaction Mixture:

-

50 mM HEPES buffer (pH 7.0)

-

100 µM L-tryptophan

-

50 µM Tetrahydrobiopterin

-

10 µM Fe(NH₄)₂(SO₄)₂

-

100 µg/mL Catalase

-

Enzyme preparation

Protocol:

-

Incubate the reaction mixture at 37°C.

-

Monitor the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

-

Determine the enzyme activity based on a standard curve of 4-HTP fluorescence.

Conclusion and Future Directions

This compound stands as a key branching point in tryptophan metabolism, leading to the synthesis of a fascinating array of secondary metabolites with significant biological activities. The elucidation of the biosynthetic pathways involving 4-HTP, particularly in the context of psilocybin and plant defense compounds, has opened up new avenues for research and biotechnological applications. Further exploration into the diversity of 4-HTP-derived metabolites in various organisms, coupled with detailed characterization of the involved enzymes, will undoubtedly uncover novel compounds and enzymatic tools. The ability to harness and engineer these pathways holds immense promise for the sustainable production of valuable pharmaceuticals and other specialty chemicals. This guide provides a solid foundation for researchers to delve into the intricate world of 4-HTP-mediated secondary metabolism.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a naturally occurring, non-proteinogenic amino acid, an isomer of the more commonly known 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to the neurotransmitter serotonin.[1] While 5-HTP's role in the central nervous system is well-documented, this compound holds significant interest in its own right, primarily as a key intermediate in the biosynthesis of various secondary metabolites, most notably psilocybin in certain species of fungi.[1] Its unique physicochemical properties are fundamental to its biological role and are of critical importance for researchers in the fields of biochemistry, pharmacology, and drug development. This guide provides an in-depth overview of these properties, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the tables below, providing a quick reference for its fundamental properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4] |

| Molecular Weight | 220.22 g/mol | [3][4] |

| CAS Number | 25242-90-4 | [2][4] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CN2)C--INVALID-LINK--N | [2] |

| InChI Key | QSHLMQDRPXXYEE-ZETCQYMHSA-N | [2] |

Table 2: Physical and Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 292-294 °C | [1] |

| Solubility | Soluble in hot water, slightly soluble in cold water. Quantitative data not readily available. | [1] |

| pKa (α-carboxyl group) | 2.31 | [1] |

| pKa (phenolic hydroxyl group) | 9.84 | [1] |

| logP (Computed) | -1.5 | [2][3] |

Table 3: Spectroscopic Data of this compound

| Technique | Data Highlights | Source(s) |

| UV-Vis Spectroscopy | The indole (B1671886) ring acts as a chromophore, with typical absorption maxima for tryptophan derivatives around 220 nm and 280 nm. | [1] |

| ¹H NMR Spectroscopy | Data not specifically available for this compound, but would be expected to show characteristic peaks for the indole, alpha-amino acid, and hydroxyl protons. The indole -NH proton of L-tryptophan resonates at approximately 10.1 ppm. | [5] |

| ¹³C NMR Spectroscopy | Data not specifically available for this compound. | |

| Mass Spectrometry | The molecular ion peak would be expected at m/z 220.0848, corresponding to its monoisotopic mass. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle by leaving the vessel undisturbed or by centrifugation.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and expressed in units such as g/L or mg/mL.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Acidification: If necessary, add a strong acid (e.g., 0.1 M HCl) to lower the pH to a point where all ionizable groups are fully protonated (e.g., pH < 1.5).

-

Titration: Gradually add a standardized strong base (e.g., 0.1 M NaOH) in small, known increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to the pKa of the α-carboxyl group, and the subsequent midpoints correspond to the pKa values of other ionizable groups, such as the phenolic hydroxyl group.

Signaling Pathways and Experimental Workflows

Psilocybin Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of psilocybin. The pathway involves a series of enzymatic reactions, as depicted in the diagram below.

Caption: Enzymatic conversion of L-Tryptophan to Psilocybin.

Experimental Workflow: In Vitro Psilocybin Synthesis Assay

The enzymatic synthesis of psilocybin from this compound can be replicated in vitro to study the activity of the biosynthetic enzymes. A typical workflow for such an assay is outlined below.

Caption: Workflow for the in vitro enzymatic synthesis of psilocybin.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of this compound, a compound of growing interest in biochemical and pharmaceutical research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the biological significance and potential applications of this unique amino acid derivative. While key physicochemical parameters have been outlined, further experimental validation, particularly for quantitative solubility and detailed spectroscopic characterization, is encouraged to build a more complete profile of this important molecule.

References

- 1. 4-Hydroxytryptophan | 16533-77-0 | Benchchem [benchchem.com]

- 2. This compound | C11H12N2O3 | CID 85479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxytryptophan | C11H12N2O3 | CID 589768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 25242-90-4 [smolecule.com]

- 5. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-L-tryptophan: An In-depth Technical Guide for Researchers

Abstract

4-Hydroxy-L-tryptophan (4-HTP) is a non-proteinogenic amino acid, a positional isomer of the well-studied serotonin (B10506) precursor, 5-hydroxytryptophan (B29612) (5-HTP).[1] While 5-HTP is a direct precursor to the neurotransmitter serotonin, 4-HTP's primary recognized role is as a key intermediate in the biosynthesis of various secondary metabolites, most notably psilocybin in fungi of the genus Psilocybe.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its biochemical properties, biosynthesis, and its pivotal role in the production of psychoactive compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a hydroxyl group at the fourth position of the indole (B1671886) ring.[2] This structural modification distinguishes it from the more commonly known 5-hydroxy-L-tryptophan (5-HTP) and directs it into specialized metabolic pathways.[1] While not incorporated into proteins, 4-HTP serves as a crucial building block for a range of bioactive compounds in certain fungi and bacteria.[3] Its significance in the biosynthesis of psilocybin, a compound of increasing interest for its potential therapeutic applications in psychiatry, makes 4-HTP a molecule of considerable importance in biotechnology and drug discovery.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | PubChem CID: 85479 |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem CID: 85479 |

| Molecular Weight | 220.22 g/mol | PubChem CID: 85479 |

| CAS Number | 25242-90-4 | PubChem CID: 85479 |

| Solubility in Water | Slightly soluble | [4][5] |

| Appearance | White to yellowish-white crystalline powder | [5] |

Biosynthesis of this compound

The initial and rate-limiting step in the biosynthesis of psilocybin is the conversion of L-tryptophan. In Psilocybe cubensis, the enzyme L-tryptophan decarboxylase (PsiD) can decarboxylate L-tryptophan to tryptamine, which is then hydroxylated at the 4-position by the monooxygenase PsiH to yield 4-hydroxytryptamine (B1209533). However, an alternative and key pathway involves the direct hydroxylation of L-tryptophan to this compound, which is then decarboxylated by PsiD to 4-hydroxytryptamine.[6]

Enzymatic Synthesis of this compound:

The enzymatic synthesis of this compound can be achieved using tryptophan hydroxylase (TPH). This enzyme utilizes L-tryptophan, molecular oxygen, and a cofactor, typically tetrahydrobiopterin (B1682763) (BH4), to produce this compound.

Diagram of this compound Biosynthesis:

Caption: Enzymatic conversion of L-tryptophan to this compound by Tryptophan Hydroxylase.

Role in Psilocybin Biosynthesis

This compound is a committed intermediate in the biosynthesis of psilocybin in Psilocybe mushrooms.[7] The pathway involves a series of enzymatic reactions that convert 4-HTP to the final psychoactive product.

The key enzymes in this pathway are:

-

PsiD (L-tryptophan decarboxylase): Catalyzes the decarboxylation of this compound to 4-hydroxytryptamine.[1][8]

-

PsiK (4-hydroxytryptamine kinase): Catalyzes the phosphorylation of 4-hydroxytryptamine to norbaeocystin (B1244615).[1][9]

-

PsiM (N-methyltransferase): Catalyzes the iterative N-methylation of norbaeocystin to baeocystin (B1212335) and finally to psilocybin.[1]

Psilocybin Biosynthesis Pathway Diagram:

Caption: The enzymatic cascade from this compound to psilocybin.

Quantitative Data on Psilocybin Pathway Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| PsiD | L-Tryptophan | 100 ± 20 | 1.74 ± 0.11 | [10] |

| PsiK | 4-Hydroxytryptamine | 67 | - | [9] |

| PsiK | Psilocin | 72 | - | [9] |

| PsiK | ATP | 89 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is based on the use of tryptophan hydroxylase (TPH) for the conversion of L-tryptophan.

Materials:

-

L-Tryptophan

-

Recombinant Tryptophan Hydroxylase (TPH)

-

Tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium (B1175870) sulfate (B86663)

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture in a sodium phosphate buffer (50 mM, pH 7.0).

-

Add L-tryptophan to a final concentration of 1 mM.

-

Add ferrous ammonium sulfate to a final concentration of 100 µM.

-

Add catalase to a final concentration of 1000 U/mL.

-

Add DTT to a final concentration of 1 mM.

-

Add BH4 to a final concentration of 1 mM.

-

Initiate the reaction by adding purified TPH to a final concentration of 1 µM.

-

Incubate the reaction mixture at 30°C with gentle agitation for 4-6 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

-

Purify the this compound from the reaction mixture using reversed-phase chromatography.

In Vitro Synthesis of Psilocybin from this compound

This protocol describes the one-pot enzymatic synthesis of psilocybin using purified PsiD, PsiK, and PsiM.

Materials:

-

This compound

-

Purified PsiD, PsiK, and PsiM enzymes

-

ATP (Adenosine triphosphate)

-

SAM (S-adenosyl methionine)

-

MgCl₂

-

Tris-HCl buffer (pH 8.0)

-

Reaction tubes

-

Incubator

Procedure:

-

Prepare a reaction buffer of 50 mM Tris-HCl (pH 8.0).

-

To the reaction tube, add this compound to a final concentration of 50 µM.

-

Add ATP to a final concentration of 100 µM.

-

Add MgCl₂ to a final concentration of 250 µM.

-

Add SAM to a final concentration of 300 µM.

-

Add purified PsiD, PsiK, and PsiM enzymes to the reaction mixture (enzyme concentrations may need to be optimized).

-

Incubate the reaction at room temperature with agitation for 8 hours.[11]

-

Monitor the formation of psilocybin using HPLC-MS/MS.

-

Terminate the reaction by adding an equal volume of methanol and centrifuging to remove precipitated proteins.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of 4-HTP in biological matrices.

Diagram of Analytical Workflow:

Caption: A typical experimental workflow for the analysis of this compound.

Sample Preparation:

-

To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated 4-HTP).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by infusion and optimization).

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Direct Pharmacological Effects and Signaling Pathways

Currently, there is a significant lack of published research on the direct pharmacological effects of this compound. The vast majority of studies focus on its role as a biosynthetic intermediate. Unlike its isomer, 5-HTP, which is a well-known precursor to serotonin and has been studied for its effects on the central nervous system, 4-HTP has not been extensively investigated for its potential to interact with neurotransmitter receptors or other signaling pathways.[1] Future research is warranted to explore whether 4-HTP possesses any intrinsic biological activity beyond its role in secondary metabolism.

Conclusion

This compound is a non-proteinogenic amino acid of significant interest due to its central role in the biosynthesis of psilocybin. This guide has provided a detailed overview of its properties, biosynthesis, and analytical methodologies. The provided experimental protocols offer a starting point for researchers working with this compound. While its function as a precursor is well-established, the exploration of its potential direct pharmacological activities represents an open area for future investigation. The continued interest in psilocybin for therapeutic applications will undoubtedly fuel further research into the biochemistry and biotechnology of this compound.

References

- 1. 4-Hydroxytryptophan | 16533-77-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Structural basis for psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Psilocybin Synthesis by Co‐Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. db-thueringen.de [db-thueringen.de]

- 11. db-thueringen.de [db-thueringen.de]

An In-depth Technical Guide to the Fluorescent Properties of 4-Hydroxy-L-tryptophan for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-L-tryptophan (4-OH-Trp) as a fluorescent amino acid for advanced protein studies. While the intrinsic fluorescence of natural amino acids like tryptophan is a cornerstone of protein biophysics, the use of unnatural fluorescent amino acids such as 4-OH-Trp offers expanded capabilities for elucidating protein structure, dynamics, and interactions with minimal perturbation.

Introduction to this compound as a Fluorescent Probe

This compound is a hydroxylated derivative of the essential amino acid L-tryptophan. The addition of a hydroxyl group to the indole (B1671886) ring alters its electronic properties, resulting in unique spectroscopic characteristics that make it a valuable tool for protein research.[1] Its structural similarity to the natural amino acid tryptophan allows for its biosynthetic incorporation into proteins, providing a site-specific fluorescent probe.

One of the most significant advantages of using hydroxytryptophan analogs like 4-OH-Trp is their solvatochromic nature.[1] Solvatochromism refers to the sensitivity of a fluorophore's absorption and emission spectra to the polarity of its surrounding environment.[1] This property allows researchers to monitor changes in the local microenvironment of the 4-OH-Trp residue within a protein. For instance, a blue shift (to shorter wavelengths) in the emission spectrum can indicate the movement of the probe into a more nonpolar, hydrophobic region, such as the core of a folded protein. Conversely, a red shift (to longer wavelengths) suggests exposure to a more polar, aqueous environment.[1] This sensitivity makes 4-OH-Trp a powerful tool for studying:

-

Protein Folding and Unfolding: Tracking the changes in the fluorescence of a strategically placed 4-OH-Trp residue can provide real-time information on the folding and unfolding pathways of a protein.[1]

-

Conformational Changes: Ligand binding, protein-protein interactions, or post-translational modifications can induce conformational changes that alter the local environment of the 4-OH-Trp probe, leading to detectable changes in its fluorescence.

-

Protein-Protein Interactions: 4-OH-Trp can be utilized in Förster Resonance Energy Transfer (FRET) experiments to measure distances and binding affinities between interacting proteins.[1]

Quantitative Data on Fluorescent Properties

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment |

| This compound (Estimated) | ~300 - 315[1] | ~340 - 360[1] | Not Reported | Aqueous |

| 5-Hydroxy-L-tryptophan | ~300 - 315[1] | ~340[1] | Not Reported | Aqueous |

| L-Tryptophan | ~280 | ~348 | ~0.14 | Aqueous |

Note: The exact photophysical properties of these amino acids can vary depending on the local environment, such as solvent polarity and pH.

Experimental Protocols

The incorporation of 4-OH-Trp into a protein of interest and the subsequent analysis of its fluorescent properties involve a series of well-defined experimental procedures.

This protocol outlines the general steps for incorporating an unnatural amino acid like 4-OH-Trp into a target protein using an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

- Obtain or construct a separate plasmid encoding the evolved aaRS and its cognate tRNA specific for 4-OH-Trp.

2. Transformation:

- Co-transform competent E. coli cells with both the target protein plasmid and the aaRS/tRNA plasmid.

3. Cell Culture and Protein Expression:

- Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

- Induce protein expression by adding an appropriate inducer (e.g., IPTG).

- Simultaneously, supplement the culture medium with this compound to a final concentration of 1-5 mM.

- Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.[2]

4. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[2]

5. Verification of Incorporation:

- Confirm the successful incorporation of 4-OH-Trp at the specific site using mass spectrometry.

This protocol describes how to use fluorescence spectroscopy to monitor conformational changes in a protein labeled with 4-OH-Trp.

1. Sample Preparation:

- Prepare a solution of the purified 4-OH-Trp-labeled protein in a suitable buffer.

- Prepare a control sample of the unlabeled wild-type protein.

2. Instrument Setup:

- Use a spectrofluorometer for the measurements.

- Set the excitation wavelength to the absorption maximum of 4-OH-Trp (approximately 300-315 nm).[1]

3. Data Acquisition (Baseline):

- Record the fluorescence emission spectrum of the labeled protein.

4. Induction of Conformational Change:

- Induce a conformational change in the protein. This can be achieved by:

- Adding a specific ligand or binding partner.

- Changing the temperature.

- Adding a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).

5. Data Acquisition (Post-Change):

- Record the fluorescence emission spectrum again after inducing the conformational change.

6. Data Analysis:

- Analyze the changes in the emission spectrum. Key parameters to examine include:

- Shift in Emission Maximum (λmax): A blue shift indicates a move to a more hydrophobic environment, while a red shift indicates exposure to a more polar environment.[1]

- Change in Fluorescence Intensity: Quenching or enhancement of the fluorescence signal can also provide information about the conformational change.

Visualizations of Experimental Workflows and Concepts

Caption: Workflow for the site-specific incorporation of this compound into a target protein.

Caption: Experimental workflow for studying protein conformational changes using 4-OH-Trp fluorescence.

Caption: The principle of solvatochromism for 4-OH-Trp as an environmental sensor in proteins.

Conclusion and Future Directions

This compound presents a promising addition to the toolkit of fluorescent probes for sophisticated protein analysis. Its intrinsic fluorescence and sensitivity to the local microenvironment offer a powerful, minimally invasive method to investigate protein structure, dynamics, and interactions in real-time.

However, a notable gap exists in the comprehensive characterization of its photophysical properties. Future research should focus on determining the precise quantum yield, fluorescence lifetime, and molar extinction coefficient of 4-OH-Trp in various solvent conditions and within different protein contexts. Such data will be invaluable for the quantitative analysis of fluorescence-based assays and for the rational design of FRET experiments. As the methodologies for unnatural amino acid incorporation continue to advance, 4-OH-Trp is poised to become an increasingly valuable tool for researchers in molecular biology, biochemistry, and drug discovery.

References

Spectroscopic Characterization of 4-Hydroxy-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of various secondary metabolites, most notably as a precursor to psilocybin in certain fungi.[1][2] Its structural similarity to the neurotransmitter precursor 5-hydroxytryptophan (B29612) (5-HTP) makes it a compound of significant interest in neuroscience and pharmacology. A thorough spectroscopic characterization is fundamental to understanding its biochemical roles, verifying its synthesis, and establishing its purity. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and comparative data.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for its analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| Exact Mass | 220.08479225 Da | [3] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | [3] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of this compound, leveraging the ultraviolet absorbance of its indole (B1671886) ring.

Expected Spectroscopic Data

While specific high-resolution spectra for this compound are not widely published, data from its parent compound, L-tryptophan, and its isomer, 5-hydroxytryptophan, provide a strong basis for what to expect. The aromatic indole ring is the primary chromophore.[4]

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| L-Tryptophan | 278 | 5,579 | Phosphate (B84403) Buffer (pH 7) |

| 5-Hydroxytryptophan | ~275-280 | Not widely reported | Aqueous Buffer |

| This compound (Expected) | ~280-285 | ~5,000 - 6,000 | Aqueous Buffer |

Note: The hydroxylation at the 4-position is expected to cause a slight bathochromic (red) shift in the absorbance maximum compared to L-tryptophan.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). For accurate quantification, the concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

-

Blanking : Use the same buffer in which the sample is dissolved as the blank to zero the instrument.

-

Measurement : Record the absorbance spectrum from 200 nm to 400 nm.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to determine the concentration if the molar extinction coefficient is known.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for detecting this compound. The fluorescence of the indole ring is highly sensitive to the local environment, making it a powerful probe for studying protein binding and conformational changes.

Expected Spectroscopic Data

The introduction of a hydroxyl group to the indole ring, as in this compound, is known to influence its fluorescent properties, often leading to solvatochromism (a shift in fluorescence spectrum depending on the solvent polarity). Data for L-tryptophan and 5-hydroxytryptophan are provided for comparison.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent |

| L-Tryptophan | 280 | ~350 | 0.12 - 0.20 | Aqueous Buffer |

| 5-Hydroxytryptophan | ~280-315 | ~340 | Not widely reported | Aqueous Buffer |

| This compound (Expected) | ~285-295 | ~350-360 | Not widely reported | Aqueous Buffer |

Note: In non-polar environments, a blue shift (to shorter wavelengths) in the emission maximum is expected.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a fluorescence-free buffer (e.g., phosphate buffer). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation : Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Excitation and Emission Scans :

-

To determine the optimal excitation wavelength, set the emission monochromator to the expected emission maximum (~350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm).

-

To record the emission spectrum, set the excitation monochromator to the determined excitation maximum and scan the emission wavelengths (e.g., 300-450 nm).

-

-

Slit Widths : Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Data Analysis : Identify the excitation and emission maxima. The fluorescence intensity can be used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in the this compound molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Expected Spectroscopic Data

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | L-Tryptophan | 5-Hydroxy-L-tryptophan | This compound (Predicted) |

| Indole NH | ~10.8 | ~10.6 | ~10.7 |

| Aromatic H | 7.0 - 7.6 | 6.6 - 7.1 | 6.5 - 7.2 |

| α-CH | ~3.8 | ~3.7 | ~3.7 |

| β-CH₂ | ~3.2 | ~3.1 | ~3.1 |

| NH₂ | ~8.2 | ~8.1 | ~8.1 |

| COOH | ~12.8 | ~12.7 | ~12.7 |

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | L-Tryptophan | 5-Hydroxy-L-tryptophan | This compound (Predicted) |

| C=O | ~174 | ~174 | ~174 |

| α-C | ~56 | ~56 | ~56 |

| β-C | ~28 | ~28 | ~28 |

| Indole C | 109 - 136 | 102 - 150 | 105 - 155 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition :

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for quantifying the compound in complex biological matrices.[6][7]

Expected Spectroscopic Data

| Technique | Ionization Mode | Expected m/z | Notes |

| High-Resolution MS | ESI+ | [M+H]⁺ = 221.0921 | For accurate mass determination. |

| Tandem MS (MS/MS) | ESI+ | Precursor: 221.09 | Fragmentation is expected to involve the loss of the carboxylic acid group (-46 Da) and cleavage of the Cα-Cβ bond. |

Note: The fragmentation pattern of tryptophan derivatives is often characterized by the cleavage of the bond between the α- and β-carbons of the amino acid side chain.[8][9]

Experimental Protocol: LC-MS/MS

-

Sample Preparation : For analysis in biological matrices (e.g., serum, plasma), a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is typically required, followed by centrifugation to remove precipitated proteins. The supernatant can then be diluted for injection.

-

Liquid Chromatography (LC) :

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is generally preferred for amino acids.

-

Detection : For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. This involves selecting the precursor ion (e.g., m/z 221.09) and monitoring for one or more specific product ions after fragmentation.

-

-

Data Analysis : The retention time and the specific mass transitions can be used for confident identification and quantification of this compound.

Visualizations

Signaling Pathway: Psilocybin Biosynthesis

This compound is a key intermediate in the biosynthesis of psilocybin.[2] The pathway involves a series of enzymatic steps.

Caption: Enzymatic conversion of L-Tryptophan to Psilocybin.

Experimental Workflow: Spectroscopic Characterization

A logical workflow ensures a comprehensive characterization of a novel or synthesized compound like this compound.

Caption: A stepwise approach for the complete spectroscopic analysis.

Logical Relationships of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for a full characterization.

Caption: Complementary data from different spectroscopic methods.

References

- 1. Psilocybin Biosynthesis [iubmb.qmul.ac.uk]

- 2. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED - PMC [pmc.ncbi.nlm.nih.gov]